5-[(ADAMANTAN-1-YLMETHYL)SULFAMOYL]-N-BENZYL-2,4-DICHLOROBENZAMIDE
Overview
Description
5-[(ADAMANTAN-1-YLMETHYL)SULFAMOYL]-N-BENZYL-2,4-DICHLOROBENZAMIDE is a complex organic compound that features a unique combination of functional groups, including adamantyl, sulfonamide, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(ADAMANTAN-1-YLMETHYL)SULFAMOYL]-N-BENZYL-2,4-DICHLOROBENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Adamantylmethylamine Intermediate: This step involves the reaction of 1-adamantylmethyl chloride with ammonia or an amine to form 1-adamantylmethylamine.
Sulfonylation: The adamantylmethylamine is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, to introduce the sulfonamide group.
Coupling with Benzyl-2,4-dichlorobenzamide: The final step involves the coupling of the sulfonamide intermediate with benzyl-2,4-dichlorobenzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-[(ADAMANTAN-1-YLMETHYL)SULFAMOYL]-N-BENZYL-2,4-DICHLOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl and adamantyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at specific positions on the molecule.
Scientific Research Applications
5-[(ADAMANTAN-1-YLMETHYL)SULFAMOYL]-N-BENZYL-2,4-DICHLOROBENZAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.
Material Science: The compound’s stability and functional groups make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(ADAMANTAN-1-YLMETHYL)SULFAMOYL]-N-BENZYL-2,4-DICHLOROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can enhance binding affinity and selectivity. The sulfonamide group can form hydrogen bonds with target proteins, while the benzamide moiety can participate in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-{[(1-adamantylmethyl)amino]sulfonyl}-N-phenyl-2,4-dichlorobenzamide
- 5-{[(1-adamantylmethyl)amino]sulfonyl}-N-methyl-2,4-dichlorobenzamide
Uniqueness
The uniqueness of 5-[(ADAMANTAN-1-YLMETHYL)SULFAMOYL]-N-BENZYL-2,4-DICHLOROBENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantyl group enhances its stability and lipophilicity, while the sulfonamide and benzamide groups provide opportunities for diverse chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
5-(1-adamantylmethylsulfamoyl)-N-benzyl-2,4-dichlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28Cl2N2O3S/c26-21-10-22(27)23(9-20(21)24(30)28-14-16-4-2-1-3-5-16)33(31,32)29-15-25-11-17-6-18(12-25)8-19(7-17)13-25/h1-5,9-10,17-19,29H,6-8,11-15H2,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYFSMOKSTZWSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNS(=O)(=O)C4=C(C=C(C(=C4)C(=O)NCC5=CC=CC=C5)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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